1-Octadecanamine, N,N-dimethyl-, N-oxide

Description

1-Octadecanamine, N,N-dimethyl-, N-oxide (CAS 89258-01-5) is a tertiary amine oxide characterized by an 18-carbon alkyl chain (octadecyl group) attached to a dimethylamine N-oxide moiety. Its molecular formula is C₂₀H₄₃NO, with a molecular weight of 313.56 g/mol . This compound belongs to the amine oxide family, which generally features a polar N-oxide group (-N⁺-O⁻) that enhances solubility in polar solvents compared to their parent amines.

Structurally, the long hydrophobic alkyl chain imparts surfactant properties, enabling applications in emulsification, detergency, and stabilization of colloidal systems. The N-oxide group introduces moderate polarity, balancing hydrophilicity and lipophilicity. Industrial uses include roles in personal care products, textile processing, and as stabilizers against thermal degradation in cellulose spinning dopes .

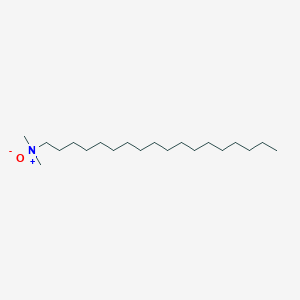

Structure

2D Structure

Properties

IUPAC Name |

N,N-dimethyloctadecan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2,3)22/h4-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTVXKGNTWZECK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051931 | |

| Record name | N,N-Dimethyloctadecylamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Octadecanamine, N,N-dimethyl-, N-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2571-88-2 | |

| Record name | Octadecyldimethylamine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2571-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-1-octadecanamine-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002571882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octadecanamine, N,N-dimethyl-, N-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyloctadecylamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyloctadecylamine N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARAMINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/241Y7MZO9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Dimethylstearylamine oxide is primarily used as an emulsifying agent . Emulsifying agents are substances that stabilize mixtures of two or more immiscible liquids, such as oil and water. They work by reducing the surface tension at the interface between the oil and water molecules, allowing them to mix more readily.

Mode of Action

As an emulsifying agent, dimethylstearylamine oxide facilitates the dispersion of one liquid in another. It does this by adsorbing at the oil-water interface and reducing the interfacial tension, thereby stabilizing the emulsion. Additionally, it is used to inhibit skin irritation in cosmetics, likely by forming a protective barrier on the skin’s surface.

Pharmacokinetics

Result of Action

The primary result of dimethylstearylamine oxide’s action is the formation and stabilization of emulsions. In cosmetics, it also serves to inhibit skin irritation, likely by forming a protective barrier on the skin’s surface.

Biological Activity

1-Octadecanamine, N,N-dimethyl-, N-oxide (also known as N,N-dimethyl-1-octadecanamine oxide) is a compound of significant interest due to its unique biological properties and potential applications in various fields, including pharmaceuticals and cosmetics. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 315.57 g/mol. Its structure features a long hydrophobic carbon chain combined with a dimethylamino group and an oxide functionality, which enhances its surfactant properties and biological activity compared to shorter-chain analogs.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Its amphiphilic nature allows it to interact effectively with microbial membranes, disrupting their integrity and leading to cell lysis. This property is particularly advantageous in applications such as disinfectants and antiseptics .

Table 1: Antimicrobial Efficacy Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Escherichia coli | 16 µg/mL | Membrane lysis |

| Pseudomonas aeruginosa | 64 µg/mL | Alteration of membrane permeability |

The antimicrobial action of this compound is attributed to its ability to disrupt lipid bilayers in microbial cells. This disruption increases the permeability of the membranes, making bacteria more susceptible to antibiotics and other antimicrobial agents . Studies have shown that the compound can enhance the effectiveness of conventional antibiotics by acting synergistically with them.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Synergistic Effects with Antibiotics : A study demonstrated that when combined with ampicillin, the efficacy against E. coli increased significantly, suggesting a potential role as an adjuvant in antibiotic therapy.

- Skin Absorption Studies : Research involving human skin models indicated that 92% of applied radioactivity from formulations containing this compound was recovered from the skin within eight hours, suggesting high permeability and potential for transdermal drug delivery applications .

- Toxicological Assessments : Toxicity studies have shown that at concentrations used in cosmetic formulations (up to 0.5%), this compound did not exhibit significant irritative or sensitizing effects on human skin .

Applications

Due to its unique properties, this compound finds applications across various industries:

- Pharmaceuticals : As a potential drug delivery agent due to its ability to enhance membrane permeability.

- Cosmetics : Utilized as a surfactant and antimicrobial agent in personal care products.

- Industrial Cleaning Agents : Effective in formulations designed for disinfecting surfaces due to its antimicrobial properties.

Scientific Research Applications

Scientific Research Applications

1-Octadecanamine, N,N-dimethyl-, N-oxide finds applications in several areas of scientific research:

Surfactant Applications

- Stabilization of Emulsions : Its surfactant properties make it effective in stabilizing oil-in-water emulsions, which are crucial in food, cosmetics, and pharmaceuticals.

- Wetting Agents : It enhances wetting properties in formulations, improving the spreadability of products on surfaces.

Antimicrobial Properties

Emerging studies suggest that stearamine oxide exhibits antimicrobial activity against certain bacteria and fungi. While the exact mechanisms are not fully understood, its potential as a disinfectant or preservative in various formulations is being explored .

Drug Delivery Systems

Due to its ability to interact with biological membranes, this compound may be utilized in drug delivery systems. Its amphiphilic nature allows it to facilitate the transport of drugs across lipid membranes, enhancing bioavailability .

Industrial Applications

This compound is employed across various industries:

Cosmetics

In cosmetic formulations, it is used for improving texture and application properties. Its surfactant characteristics contribute to better emulsification and stability in skin care products.

Agriculture

As a surfactant, it can enhance the efficacy of agrochemicals by improving their adhesion to plant surfaces and facilitating better penetration .

Case Study 1: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of stearamine oxide demonstrated its effectiveness against specific strains of bacteria. In controlled experiments, formulations containing this compound showed significant reductions in microbial load compared to control samples.

Case Study 2: Drug Delivery

A study exploring the use of stearamine oxide in drug delivery systems indicated that its incorporation into lipid-based carriers improved the solubility and absorption rates of poorly soluble drugs. The findings suggest that this compound could enhance therapeutic outcomes in clinical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Similarities

Amine oxides with varying alkyl chain lengths (C8–C18) share the dimethylamine N-oxide functional group but differ in hydrophobic tail length. Key examples include:

- N,N-Dimethyloctylamine N-oxide (C8, CAS 2605-79-0)

- N,N-Dimethyldodecylamine N-oxide (C12, CAS 1643-20-5)

- N,N-Dimethylhexadecylamine N-oxide (C16, CAS 7128-91-8)

- N,N-Dimethyloctadecylamine N-oxide (C18, CAS 89258-01-5)

These compounds exhibit a gradient in physical properties and performance metrics due to chain-length effects.

Physical and Chemical Properties

Key Observations:

- Solubility: Shorter chains (C8–C12) exhibit higher water solubility due to reduced hydrophobicity. The C18 derivative is predominantly lipid-soluble, ideal for non-aqueous formulations .

- Thermal Stability : Longer alkyl chains (C16–C18) enhance thermal stability, making them suitable for high-temperature applications like cellulose stabilization .

Research Findings and Industrial Relevance

- Antimicrobial Activity : C12 and C16 derivatives show stronger antimicrobial effects against Gram-positive bacteria compared to C18, likely due to better membrane penetration .

- Surfactant Efficiency: C18 derivatives reduce surface tension more effectively in non-polar media (e.g., oils), while C8–C12 excel in aqueous systems .

- Thermal Stabilizers : C18 derivatives inhibit cellulose degradation in ionic liquids at temperatures exceeding 100°C, outperforming shorter-chain analogs .

Conclusion 1-Octadecanamine, N,N-dimethyl-, N-oxide distinguishes itself through superior thermal stability and emulsion-stabilizing capabilities in non-aqueous systems. Its performance is context-dependent: shorter-chain analogs are preferable for water-based or antimicrobial applications, while the C18 variant excels in high-temperature industrial processes. Further research on its biodegradability and toxicological profile is recommended.

Preparation Methods

Reaction Mechanism

The oxidation proceeds via nucleophilic attack of the peroxide ion (OOH⁻) on the electron-deficient nitrogen atom of the tertiary amine. The mechanism involves:

-

Protonation of hydrogen peroxide to form an oxonium ion.

-

Nucleophilic attack by the amine’s lone pair on the electrophilic oxygen of H₂O₂.

The reaction is exothermic and typically conducted under controlled temperatures (60–90°C) to prevent over-oxidation or decomposition.

Standard Laboratory Procedure

A representative protocol derived from industrial and academic sources involves:

-

Dissolving N,N-dimethyl-1-octadecanamine (297.56 g/mol) in a polar solvent (e.g., water or ethanol).

-

Gradually adding 30–45% aqueous hydrogen peroxide (1.1–1.2 molar equivalents) under vigorous stirring.

-

Maintaining the reaction at 80–90°C for 6–8 hours until complete conversion.

-

Cooling the mixture and removing unreacted H₂O₂ via vacuum distillation or catalytic decomposition.

Key Parameters:

-

Temperature: Elevated temperatures accelerate the reaction but require careful control to avoid exothermic runaway.

-

pH: Neutral to slightly acidic conditions (pH 5–7) optimize yield by minimizing side reactions.

-

Solvent: Aqueous systems are preferred for H₂O₂ compatibility, though ethanol improves solubility for long-chain amines.

Industrial-Scale Optimization

Patent CN101772483B details a high-efficiency process for analogous amine oxides, emphasizing:

-

Catalyst Use: Vanadium oxyacetylacetonate (0.5–2 wt%) enhances reaction rates by facilitating peroxide activation.

-

Stepwise Addition: Incremental H₂O₂ introduction mitigates thermal hazards and improves selectivity.

-

Purity Control: Post-reaction distillation removes by-products like stearyl alcohol (C₁₈H₃₇OH), which forms via competing hydrolysis.

Table 1: Hydrogen Peroxide Oxidation Conditions and Outcomes

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 80–90°C | 70–85°C |

| H₂O₂ Concentration | 30–45% | 35–50% |

| Reaction Time | 6–8 hours | 4–6 hours |

| Yield | 85–92% | 90–95% |

| By-Products | <5% stearyl alcohol | <2% stearyl alcohol |

Alternative Oxidizing Agents

While hydrogen peroxide dominates industrial synthesis, alternative oxidants are explored for niche applications.

Peracid-Mediated Oxidation

Peracids (e.g., meta-chloroperbenzoic acid, MCPBA) offer faster kinetics but pose storage and safety challenges. The reaction follows a similar mechanism to H₂O₂ but requires anhydrous conditions and stoichiometric oxidant loads.

Advantages:

Disadvantages:

-

Cost: Peracids are expensive compared to H₂O₂.

-

Safety: Peracids are thermally unstable and shock-sensitive.

Catalytic and Process Innovations

Catalyst-Enhanced Oxidation

The addition of transition metal catalysts (e.g., vanadium, titanium) improves reaction efficiency. For example, vanadium oxyacetylacetonate reduces activation energy, enabling lower temperatures (50–70°C) and shorter durations (3–4 hours).

Continuous-Flow Reactors

Recent advancements adopt continuous-flow systems to enhance heat dissipation and scalability. These systems achieve:

-

Higher Throughput: 10–20 kg/h productivity in pilot studies.

-

Improved Safety: Automated H₂O₂ dosing minimizes human exposure.

Purification and Quality Control

Crude amine oxide mixtures require purification to meet industrial standards (>98% purity). Common methods include:

-

Vacuum Distillation: Removes low-boiling by-products (e.g., water, residual H₂O₂).

-

Crystallization: Recrystallization from ethanol/water mixtures yields high-purity solids.

-

Ion Exchange Chromatography: Eliminates ionic impurities for pharmaceutical-grade products.

Table 2: Purity Profiles Across Purification Techniques

| Method | Purity (%) | Key Impurities |

|---|---|---|

| Vacuum Distillation | 95–98 | Stearyl alcohol (1–3%) |

| Crystallization | 98–99.5 | Traces of solvent |

| Ion Exchange | >99.9 | None detected |

Q & A

What are the recommended methods for synthesizing 1-Octadecanamine, N,N-dimethyl-, N-oxide with high purity?

Basic Research Question

The synthesis of 1-Octadecanamine N-oxide typically involves oxidizing the parent tertiary amine, N,N-dimethyloctadecylamine (CAS 124-28-7), using hydrogen peroxide (H₂O₂) in a polar solvent like ethanol or water under reflux conditions . For example, in studies on tocopherol derivatives, N,N-dimethyl amines were oxidized to N-oxides using H₂O₂ at 60–80°C for 4–6 hours, yielding >90% purity after purification via column chromatography or recrystallization . Key parameters include stoichiometric control of H₂O₂, reaction temperature, and solvent selection to avoid over-oxidation or side reactions.

Advanced Research Consideration

To minimize byproducts like hydroxylamines or hydrazines (observed in tocopherol N-oxide synthesis), catalytic agents such as tungstic acid or phase-transfer catalysts can enhance selectivity . Advanced purification methods, such as preparative HPLC or fractional crystallization, may be required for high-purity applications (e.g., pharmaceutical excipients).

How can researchers characterize the structural integrity of 1-Octadecanamine N-oxide post-synthesis?

Basic Research Question

Structural confirmation relies on spectroscopic techniques:

- NMR : The N-oxide group induces deshielding of adjacent protons. For example, in N,N-dimethyl-dodecylamine N-oxide (C12 analogue), the methyl groups attached to the N-oxide nitrogen resonate at δ 3.1–3.3 ppm in ¹H NMR .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) typically shows a molecular ion peak [M]⁺ at m/z 297.56 (calculated for C20H43NO), with fragmentation patterns including loss of the oxide group (−17 Da) .

- FT-IR : The N-O stretch appears near 950–970 cm⁻¹, distinguishing it from the parent amine .

Advanced Research Consideration

For detailed electronic structure analysis, Density Functional Theory (DFT) calculations can predict NMR chemical shifts and verify experimental data. Computational modeling also aids in understanding the compound’s amphiphilic behavior in surfactant applications .

What are the key factors influencing the stability of 1-Octadecanamine N-oxide in aqueous solutions?

Basic Research Question

Stability is pH- and temperature-dependent. In neutral or slightly acidic conditions (pH 5–7), the N-oxide remains stable, but under strong acidic (pH < 3) or alkaline (pH > 9) conditions, it may degrade to the parent amine or form hydroxylamine derivatives . Thermal stability studies on dodecyl analogues (C12) show decomposition above 150°C, suggesting similar behavior for the C18 compound .

Advanced Research Consideration

Long-term stability in formulations requires antioxidants (e.g., BHT) to prevent radical-mediated degradation. Accelerated stability testing under stress conditions (e.g., 40°C/75% RH) can model shelf-life behavior .

How does the chain length of alkyl dimethylamine oxides affect their physicochemical properties?

Basic Research Question

Increasing chain length (e.g., C12 → C18) elevates melting points (C12: 132–133°C ; C18: estimated >150°C) and reduces critical micelle concentration (CMC). For instance, C12 analogues have CMC values of ~1 mM, while C18 derivatives likely form micelles at lower concentrations (<0.1 mM) due to enhanced hydrophobicity .

Advanced Research Consideration

Chain length also impacts biological interactions. Longer chains (C18) may exhibit stronger membrane-disruptive effects in cell studies compared to shorter analogues, necessitating careful dose optimization in biomedical research .

What analytical challenges arise when quantifying 1-Octadecanamine N-oxide in complex mixtures?

Basic Research Question

Chromatographic separation is challenging due to the compound’s high hydrophobicity and similarity to other long-chain amines. Reverse-phase HPLC with a C18 column and evaporative light scattering detection (ELSD) is recommended, using acetonitrile/water gradients for elution .

Advanced Research Consideration

Mass spectrometry coupled with liquid chromatography (LC-MS/MS) improves specificity in biological matrices. For example, multiple reaction monitoring (MRM) of the m/z 297.56 → 279.50 transition (loss of H₂O) enhances sensitivity in pharmacokinetic studies .

Are there contradictions in reported data on the reactivity of 1-Octadecanamine N-oxide, and how can they be resolved?

Advanced Research Question

Discrepancies in oxidation byproduct profiles (e.g., hydroxylamines vs. hydrazines) may stem from varying reaction conditions or impurities in the parent amine . To resolve these:

Standardize Synthesis Protocols : Use high-purity starting materials and controlled oxidation conditions.

Cross-Validate Analytical Methods : Combine NMR, MS, and X-ray crystallography (if crystalline) for unambiguous identification.

Replicate Studies : Independent validation under identical conditions clarifies whether discrepancies are methodological or intrinsic .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.